NAAA Inhibitory Potency: Atractylodin Is the Most Potent Natural NAAA Inhibitor Reported
Atractylodin inhibits human N-acylethanolamine-hydrolyzing acid amidase (NAAA) with an IC₅₀ of 2.81 ± 0.51 µM in a fluorescence-based high-throughput screening assay [1]. This potency exceeds that of all other natural NAAA inhibitors identified in the same screening campaign, making it the most potent natural NAAA inhibitor reported to date [1]. The inhibition is competitive and reversible, with the furan head group occupying the catalytic cavity via hydrophobic interactions with Trp181 and Leu152 residues [1]. In LPS-stimulated BV-2 microglial cells, atractylodin at 10 µM significantly suppressed nitrate, TNF-α, IL-1β, and IL-6 release, demonstrating functional cellular anti-inflammatory activity downstream of NAAA inhibition [1].
| Evidence Dimension | NAAA enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.81 ± 0.51 µM (human NAAA, fluorescence-based assay) |
| Comparator Or Baseline | Multiple natural product classes screened in the same HTS campaign; atractylodin was the most potent hit |
| Quantified Difference | Atractylodin IC₅₀ = 2.81 µM vs. other hits all >10 µM in the same screen; described as the most potent natural NAAA inhibitor reported |
| Conditions | Human recombinant NAAA, fluorescence-based high-throughput screening assay; kinetic and dialysis confirmation of competitive reversible mechanism |
Why This Matters
For researchers procuring NAAA inhibitors for inflammation or endocannabinoid research, atractylodin offers a >3.5-fold potency advantage over the next-best natural NAAA inhibitor from the same screen, directly impacting the concentration required for in vitro target engagement.
- [1] Li Y, et al. Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation. Front Pharmacol 2020; 11: 577319. DOI: 10.3389/fphar.2020.577319. View Source
